molecular formula C12H10F3N3O3S B5537266 2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5537266
M. Wt: 333.29 g/mol
InChI Key: BCHHZEBPVXKQMW-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that features a benzamide group coupled with a thiadiazole scaffold. Thiadiazole and benzamide moieties are associated with significant biological properties, making this compound of interest in various scientific fields.

Synthesis Analysis

The synthesis of this compound and related derivatives typically involves reactions under specific conditions, such as microwave irradiation, to facilitate efficient synthesis. For example, similar compounds have been synthesized using a facile, solvent-free microwave-assisted method, which is a common approach for obtaining such derivatives efficiently (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR, NMR, mass spectral study, and elemental analysis. X-ray diffraction studies are also used to establish the crystal structure of similar compounds, providing insights into their molecular geometry and intermolecular interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds in this category often exhibit significant biological activities, such as anticancer properties. They can interact with various biological targets, as evidenced by molecular docking studies that predict their probable mechanism of action (Pavlova et al., 2022).

Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

Tiwari et al. (2017) demonstrated the microwave-assisted facile synthesis of a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. These compounds were evaluated for their anticancer activity against several human cancer cell lines, showing promising results. This study underscores the potential of thiadiazole and benzamide-containing compounds in developing anticancer agents (Tiwari et al., 2017).

Synthesis and Anti-Inflammatory Evaluation

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities. This research highlights the versatility of thiadiazole derivatives in synthesizing compounds with potential therapeutic benefits in inflammation and pain management (Abu‐Hashem et al., 2020).

Corrosion Inhibition Study

Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. The study found these compounds to offer higher inhibition efficiencies, suggesting the potential application of thiadiazole and benzamide derivatives in protecting metals from corrosion (Hu et al., 2016).

Morphology Control in Solar Cells

Chu et al. (2011) investigated the impact of morphology control in polycarbazole-based solar cells, indicating the importance of fine-tuning the morphology for enhanced photovoltaic performance. This research points towards the potential application of related compounds in improving the efficiency of solar energy devices (Chu et al., 2011).

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c1-20-6-4-3-5-7(21-2)8(6)9(19)16-11-18-17-10(22-11)12(13,14)15/h3-5H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHHZEBPVXKQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

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